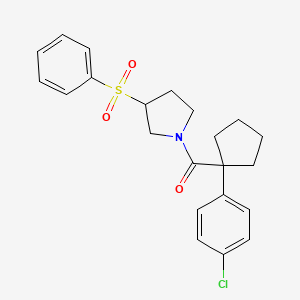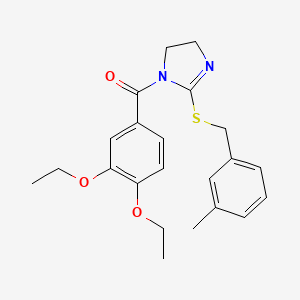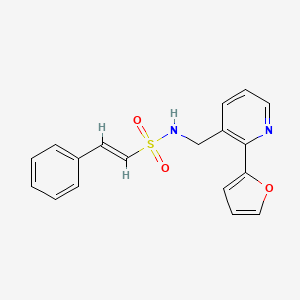![molecular formula C19H20ClN5O2 B2919744 6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 922457-85-0](/img/structure/B2919744.png)
6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including an imidazole ring and a purine ring. Imidazole rings are five-membered heterocyclic rings that contain two nitrogen atoms and are found in many biologically active compounds . Purines are also biologically important and are found in many key biomolecules, such as DNA and RNA .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and reactivity can be influenced by factors like the presence of functional groups and the overall shape of the molecule .Wissenschaftliche Forschungsanwendungen
Pharmacology: Antiviral Agents
This compound, due to its imidazole core, may be structurally analogous to other heterocyclic compounds that have shown significant antiviral properties . For instance, derivatives of imidazole have been used in the synthesis of antiviral drugs like Triazavirin, which has efficacy against influenza viruses . The structural similarity suggests potential utility in the design of new antiviral agents, especially as the world faces challenges like the COVID-19 pandemic.
Medicinal Chemistry: Cyclin-Dependent Kinase Inhibitors
In medicinal chemistry, the imidazole ring is a common feature in cyclin-dependent kinase (CDK) inhibitors . CDKs play a crucial role in cell cycle regulation, and their inhibition can be a strategy for cancer therapy. The compound could be explored for its potential to act as a CDK inhibitor, contributing to cancer research and treatment options.
Biochemistry: Enzyme Inhibition
The imidazole moiety is known to interact with various enzymes, potentially acting as an inhibitor . This interaction can be harnessed in biochemical research to study enzyme mechanisms or to develop enzyme inhibitors that can regulate metabolic pathways, which is vital in understanding diseases at the molecular level.
Chemical Synthesis: Catalysts
Compounds containing imidazole structures have been used as precursors to N-heterocyclic carbene catalysts . These catalysts are valuable in various chemical reactions, including cycloadditions and cross-coupling reactions. The compound could be investigated for its potential use in creating more efficient catalysts in organic synthesis.
Materials Science: Organic Electronics
Imidazole derivatives have properties that can be useful in the field of organic electronics . Their potential to conduct electricity and participate in electron transfer reactions makes them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Drug Development: Antibacterial and Antifungal Applications
The structural features of the compound suggest it could be modified to enhance its antibacterial and antifungal activities . This is based on the known activity of imidazole derivatives against a broad spectrum of microbial pathogens, which is crucial in the development of new antibiotics and antifungals.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(3-chloro-4-methylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-5-8-23-17(26)15-16(22(4)19(23)27)21-18-24(15)10-12(3)25(18)13-7-6-11(2)14(20)9-13/h6-7,9-10H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWFOBUGLJASGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=C(C=C4)C)Cl)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B2919662.png)

![5-bromo-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2919665.png)

![N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine](/img/structure/B2919668.png)
![6-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-ethylnicotinamide](/img/structure/B2919671.png)
![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate](/img/structure/B2919672.png)




![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2919682.png)

![2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2919684.png)